2-Chloro-3,5-dibromobenzotrifluoride
Overview
Description
2-Chloro-3,5-dibromobenzotrifluoride: is a halogenated aromatic compound with the molecular formula C7H2Br2ClF3 . It is characterized by the presence of chlorine, bromine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dibromobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 2-chlorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,5-dibromobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed:
Substituted Derivatives: Products with different functional groups replacing the halogens.
Oxidized or Reduced Compounds: Various oxidation states of the compound depending on the reaction conditions.
Scientific Research Applications
Chemistry: 2-Chloro-3,5-dibromobenzotrifluoride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Industry: The compound is used in the production of polymers, resins, and other materials. Its unique reactivity makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dibromobenzotrifluoride involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These groups can form strong interactions with various biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
2,5-Dibromobenzotrifluoride: Similar structure but lacks the chlorine atom.
2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of bromine.
3,5-Dibromobenzotrifluoride: Similar structure but lacks the chlorine atom.
Uniqueness: 2-Chloro-3,5-dibromobenzotrifluoride is unique due to the presence of both chlorine and bromine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical applications .
Properties
IUPAC Name |
1,5-dibromo-2-chloro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPISBIZKLWHNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648608 | |
Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-27-1 | |
Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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